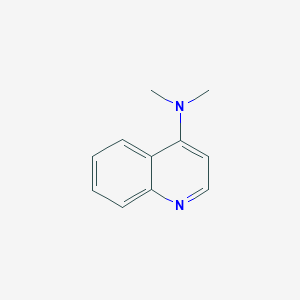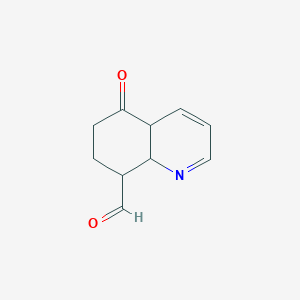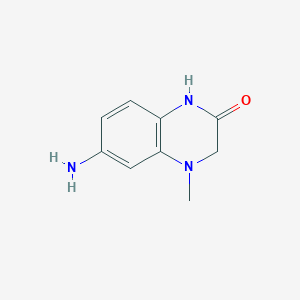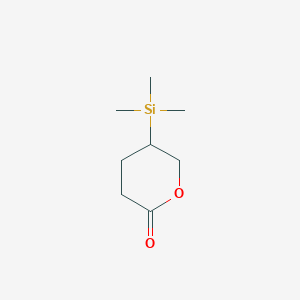
7-Hydroxyisoquinoline-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyisoquinoline-8-carbaldehyde is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound is characterized by the presence of a hydroxyl group at the 7th position and an aldehyde group at the 8th position on the isoquinoline ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyisoquinoline-8-carbaldehyde typically involves the functionalization of isoquinoline derivatives. One common method includes the bromination of 8-hydroxyquinoline followed by a series of reactions to introduce the aldehyde group at the desired position . Another approach involves the use of Friedländer synthesis, which is a classical method for constructing quinoline and isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize catalytic methods and controlled reaction conditions to ensure efficient production. Specific details on industrial methods are less commonly disclosed due to proprietary reasons.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyisoquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 7-Hydroxyisoquinoline-8-carboxylic acid.
Reduction: 7-Hydroxyisoquinoline-8-methanol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
7-Hydroxyisoquinoline-8-carbaldehyde has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxyisoquinoline-8-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar in structure but lacks the aldehyde group at the 8th position.
7-Hydroxyquinoline: Similar in structure but lacks the aldehyde group at the 8th position.
Isoquinoline-8-carbaldehyde: Lacks the hydroxyl group at the 7th position.
Uniqueness: 7-Hydroxyisoquinoline-8-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the isoquinoline ring. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
7-hydroxyisoquinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-9-8-5-11-4-3-7(8)1-2-10(9)13/h1-6,13H |
InChI Key |
UQUGVJVVTMNSGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine](/img/structure/B11914206.png)










![8-Hydroxy-2-oxaspiro[4.5]decan-1-one](/img/structure/B11914269.png)

